N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . It also contains a 1-methylimidazole group, which is an aromatic heterocyclic organic compound with the formula CH3C3H3N2 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the pyrrolidine ring and the 1-methylimidazole group. The pyrrolidine ring is a saturated five-membered ring, which contributes to the stereochemistry of the molecule . The 1-methylimidazole group is an aromatic heterocycle, which means it has a ring structure with alternating single and double bonds .Aplicaciones Científicas De Investigación
Neurotransmitter Systems Modulation
One area of research involves the exploration of how this compound affects neurotransmitter release within specific brain regions. Studies have demonstrated its impact on acetylcholine release in the pontine reticular formation, influencing sleep and breathing patterns. This suggests a potential application in studying sleep disorders and respiratory regulation (Lydic & Baghdoyan, 2002)[https://consensus.app/papers/ketamine-mk801-decrease-acetylcholine-release-pontine-lydic/9b9663459ee35d1d8567b81c7d91347a/?utm_source=chatgpt].
Psychiatric Disorders
In psychiatric research, the compound has been utilized to understand the mechanisms underlying certain symptoms of psychiatric disorders, such as schizophrenia. Its ability to modulate the NMDA receptor, implicated in schizophrenia's pathophysiology, provides a valuable tool for investigating the disease's neurobiological underpinnings (Malhotra et al., 1997)[https://consensus.app/papers/ketamineinduced-exacerbation-psychotic-symptoms-malhotra/e16fd91cb83d5975ba246a5bd46abd76/?utm_source=chatgpt].
Cognitive Functions
Additionally, the compound's effects on cognitive functions have been examined, particularly its impact on memory and attention. Research has shown that it can induce cognitive impairments, offering insights into the neural circuits involved in memory and attention processes (Malhotra et al., 1996)[https://consensus.app/papers/nmda-receptor-function-human-cognition-effects-ketamine-malhotra/5b5180959b205f24a723562f56235757/?utm_source=chatgpt].
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7(15)13-9-6-11-5-8(9)10-12-3-4-14(10)2/h3-4,8-9,11H,5-6H2,1-2H3,(H,13,15)/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUNBJXDTZRHFC-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CNCC1C2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CNC[C@H]1C2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.